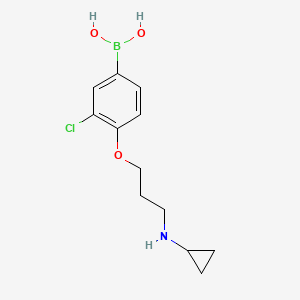
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid
描述
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a propoxy chain containing a cyclopropylamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chloro group can lead to various substituted phenyl derivatives.
科学研究应用
Chemistry
In organic chemistry, (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues . This property can be exploited to develop new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities and improved performance.
作用机制
The mechanism of action of (3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity . The cyclopropylamino moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in organic synthesis and enzyme inhibition.
4-Formylphenylboronic Acid: Another boronic acid derivative with applications in medicinal chemistry and material science.
Uniqueness
(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid is unique due to its combination of functional groups, which impart distinct reactivity and potential applications. The presence of the chloro group and the cyclopropylamino moiety differentiates it from simpler boronic acids, providing additional sites for chemical modification and enhancing its utility in various research fields.
属性
IUPAC Name |
[3-chloro-4-[3-(cyclopropylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-8-9(13(16)17)2-5-12(11)18-7-1-6-15-10-3-4-10/h2,5,8,10,15-17H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVBJATEULLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
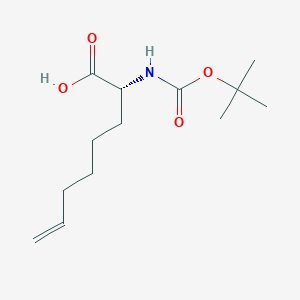
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)
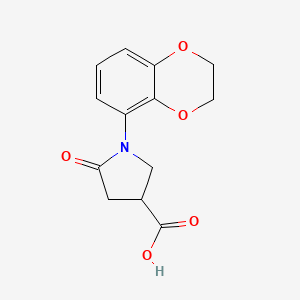
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
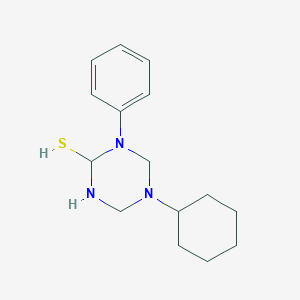
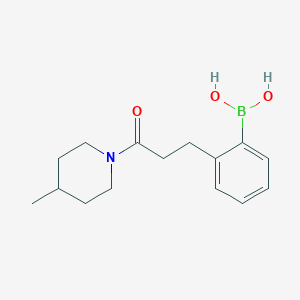
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
